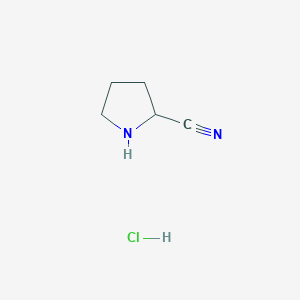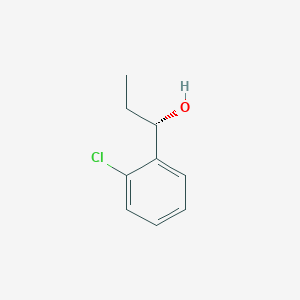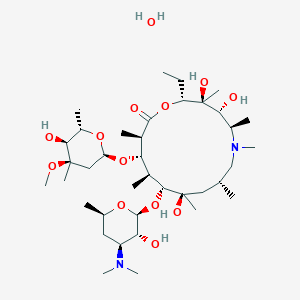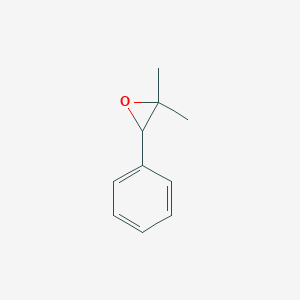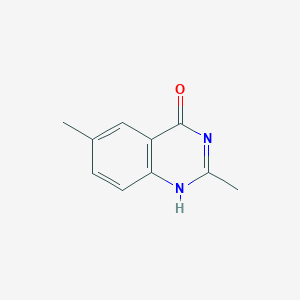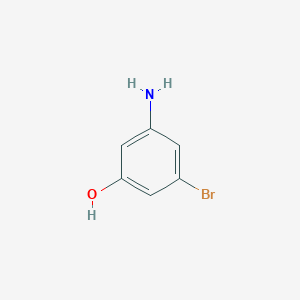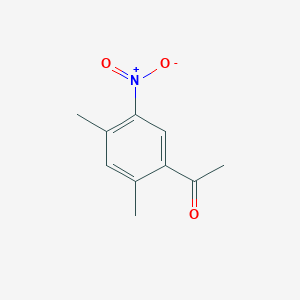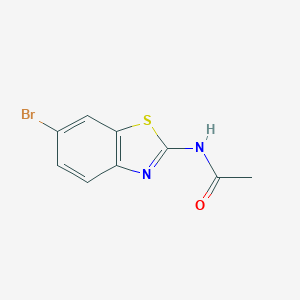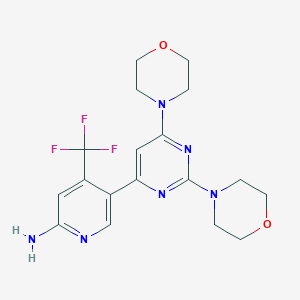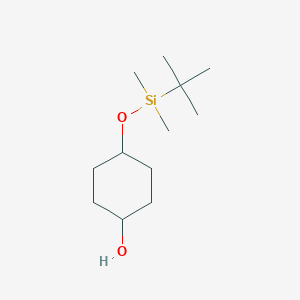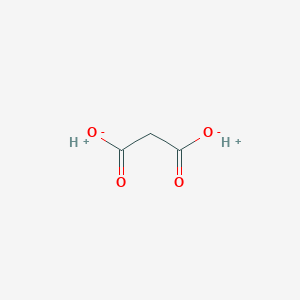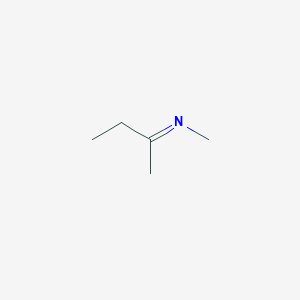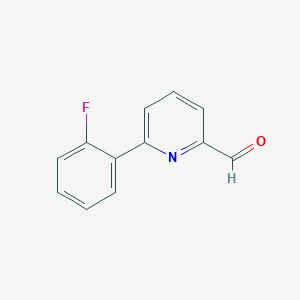
6-(2-Fluorophenyl)pyridine-2-carbaldehyde
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a pyridine derivative that contains a fluorophenyl group and a carbaldehyde group. The compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 6-(2-Fluorophenyl)pyridine-2-carbaldehyde is not well understood. However, it is believed that the compound exerts its biological activity through the inhibition of certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
The compound 6-(2-Fluorophenyl)pyridine-2-carbaldehyde has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(2-Fluorophenyl)pyridine-2-carbaldehyde in lab experiments is its ease of synthesis. The compound can be easily synthesized using readily available starting materials and standard laboratory techniques. Another advantage is the compound's versatility in various fields of research.
One of the limitations of using 6-(2-Fluorophenyl)pyridine-2-carbaldehyde in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 6-(2-Fluorophenyl)pyridine-2-carbaldehyde. One potential direction is the development of new anti-cancer drugs based on the compound's structure and activity. Another direction is the synthesis of new organic materials using the compound as a building block.
In addition, further studies are needed to elucidate the mechanism of action of the compound and to determine its potential toxicity in vivo. The development of new synthetic methods for the compound may also be an area of future research.
Applications De Recherche Scientifique
The compound 6-(2-Fluorophenyl)pyridine-2-carbaldehyde has been extensively studied for its potential application in various fields. In medicinal chemistry, the compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines. The compound has also been shown to possess anti-inflammatory and anti-bacterial properties.
In materials science, the compound has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. The compound has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing.
Propriétés
Numéro CAS |
112432-92-5 |
|---|---|
Nom du produit |
6-(2-Fluorophenyl)pyridine-2-carbaldehyde |
Formule moléculaire |
C12H8FNO |
Poids moléculaire |
201.2 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H |
Clé InChI |
WAMCQARNCARKLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)F |
Synonymes |
6-(2-FLUOROPHENYL)PYRIDINE-2-CARBALDEHYDE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

